

# Application Notes and Protocols for Medicinal Chemistry Building Blocks

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: *1-(Benzyloxy)-3-bromo-5-chlorobenzene*

CAS No.: 1187966-48-8

Cat. No.: B1522689

[Get Quote](#)

For: Researchers, Scientists, and Drug Development Professionals

## Introduction: The Strategic Role of Building Blocks in Modern Drug Discovery

In the intricate process of drug discovery, medicinal chemistry building blocks are the fundamental components that enable the construction of novel, biologically active molecules.<sup>[1]</sup> These are relatively simple, commercially available or readily synthesizable molecules possessing reactive functional groups that allow for their incorporation into more complex structures.<sup>[1]</sup> The strategic selection and application of these building blocks are paramount to the success of a drug discovery campaign, influencing not only the biological activity of the final compounds but also their physicochemical properties, which are critical for drug-likeness.<sup>[2][3]</sup> High-quality, diverse, and novel building block collections are considered a significant asset in accelerating drug discovery projects and improving the quality of candidate compounds.<sup>[2]</sup>

This guide provides an in-depth exploration of the application of medicinal chemistry building blocks, moving from foundational principles to detailed, field-tested protocols for key synthetic transformations. We will delve into the logic behind the selection of building blocks for various drug discovery strategies and provide practical guidance for their effective utilization in the laboratory.

# I. Strategic Frameworks for Building Block

## Application

The effective use of building blocks is guided by overarching strategies that aim to efficiently explore chemical space and identify promising lead compounds. Two of the most powerful paradigms in modern drug discovery are Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) technology.

## Fragment-Based Drug Discovery (FBDD): The "Rule of Three" Approach

FBDD has emerged as a potent alternative to traditional high-throughput screening (HTS).[4] Instead of screening large, complex molecules, FBDD involves the screening of small, low-molecular-weight compounds, or "fragments," which typically exhibit weak binding to the target protein.[4] The core principle is that these fragments, due to their simplicity, can form highly efficient interactions with the target, providing a more optimal starting point for lead optimization.[5]

A key guideline in FBDD is the "Rule of Three," which suggests that fragments should ideally have:

- A molecular weight of  $\leq 300$  Da
- $\leq 3$  hydrogen bond donors
- $\leq 3$  hydrogen bond acceptors
- A calculated logP of  $\leq 3$ [6]

The workflow for FBDD involves identifying these initial fragment hits, validating their binding, and then growing, linking, or merging them to generate more potent, drug-like molecules.[4] A significant challenge in FBDD is the reliable detection of these weak binding events, which often requires sensitive biophysical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), or X-ray crystallography.[5]

## DNA-Encoded Library (DEL) Technology: Exploring Vast Chemical Space

DEL technology has revolutionized early-stage drug discovery by enabling the synthesis and screening of massive combinatorial libraries of small molecules.[7] In this approach, each unique small molecule is covalently attached to a distinct DNA oligonucleotide that serves as an amplifiable barcode, encoding its chemical structure.[8] The entire library, which can contain billions of different compounds, is then screened in a single tube against a target protein.[8]

The synthesis of DELs typically employs a "split-and-pool" strategy.[8] A common scaffold is divided into multiple portions, and each portion is reacted with a different building block. Following this chemical step, a unique DNA tag is enzymatically ligated to the scaffold in each reaction vessel. The contents of all vessels are then pooled, mixed, and re-split for the next round of chemical synthesis and DNA encoding.[8] This iterative process allows for the exponential growth of the library size.

A primary challenge in DEL synthesis is ensuring the fidelity of both the chemical reactions and the DNA encoding steps.[9][10] Contamination or degradation of the DNA can lead to ambiguous results, and inefficient chemical reactions can result in a library of poor quality.[9][10]

## II. Privileged Scaffolds: Navigating Biologically Relevant Chemical Space

The concept of "privileged scaffolds" is a cornerstone of modern medicinal chemistry.[11] These are molecular frameworks that are capable of binding to multiple biological targets with high affinity.[12] The identification and utilization of privileged scaffolds can significantly increase the efficiency of the drug discovery process by providing a validated starting point for the design of new bioactive molecules.[12][13] These scaffolds are often found in natural products or have been identified through the analysis of known drugs.[13] Their inherent biological relevance makes them powerful tools for navigating the vastness of chemical space towards regions of high therapeutic potential.[12]

## III. Core Synthetic Protocols: Enabling Building Block Incorporation

The ability to reliably and efficiently connect building blocks is fundamental to medicinal chemistry. Two of the most frequently employed reactions are amide bond formation and the Suzuki-Miyaura cross-coupling.

### Protocol: HATU-Mediated Amide Bond Formation

Amide bonds are ubiquitous in pharmaceuticals, and their formation is a critical transformation in drug synthesis.<sup>[14]</sup> While numerous coupling reagents exist, O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly effective and widely used reagent, particularly for challenging couplings.<sup>[15]</sup>

Causality Behind Experimental Choices:

- **HATU:** As the coupling agent, HATU activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.
- **DIPEA (or other non-nucleophilic base):** A non-nucleophilic base is crucial to deprotonate the carboxylic acid, facilitating its reaction with HATU, and to neutralize the resulting hexafluorophosphate salt.<sup>[15]</sup> Using a nucleophilic base like pyridine can lead to unwanted side reactions.<sup>[15]</sup>
- **Anhydrous Solvent (e.g., DMF or DCM):** The presence of water can hydrolyze the activated intermediate, leading to the regeneration of the carboxylic acid and reduced yield.<sup>[15]</sup> Therefore, the use of a dry solvent is critical for the success of the reaction.<sup>[15]</sup>
- **Inert Atmosphere (Nitrogen or Argon):** While not always strictly necessary, performing the reaction under an inert atmosphere can prevent the degradation of sensitive reagents and improve reproducibility.

Experimental Workflow:



[Click to download full resolution via product page](#)

Caption: Workflow for HATU-mediated amide coupling.

#### Step-by-Step Methodology:

- To a stirred solution of the carboxylic acid (1.0 equivalent) and the amine (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF) (0.1-0.5 M) under a nitrogen atmosphere, add N,N-diisopropylethylamine (DIPEA) (2.0 equivalents) dropwise at 0 °C.
- After stirring for 5 minutes at 0 °C, add HATU (1.2 equivalents) portion-wise.
- Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
- Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

#### Troubleshooting:

| Problem                                               | Potential Cause                                                                                        | Solution                                                                                                    |
|-------------------------------------------------------|--------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------|
| Low or no product formation                           | Incomplete activation of the carboxylic acid.                                                          | Pre-activate the carboxylic acid with HATU and DIPEA for 15-30 minutes at 0 °C before adding the amine.[15] |
| Presence of water in the reaction.                    | Ensure all glassware is oven-dried and use a fresh bottle of anhydrous solvent.[15]                    |                                                                                                             |
| Sterically hindered or electron-deficient amine/acid. | Increase the reaction temperature (e.g., to 50-80 °C) or use a more potent coupling reagent like COMU. |                                                                                                             |
| Formation of side products                            | Racemization of chiral centers.                                                                        | Add an additive such as 1-hydroxybenzotriazole (HOBt) or perform the reaction at a lower temperature.       |
| Reaction of HATU with other nucleophiles.             | Protect sensitive functional groups on the substrates.                                                 |                                                                                                             |

## Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds, typically between an organoboron compound (e.g., a boronic acid or ester) and an organic halide or triflate.[8] Its broad functional group tolerance and relatively mild reaction conditions have made it a staple in medicinal chemistry.[16]

Causality Behind Experimental Choices:

- **Palladium Catalyst** (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub> or PdCl<sub>2</sub>(dppf)): The palladium catalyst is the heart of the reaction, cycling between Pd(0) and Pd(II) oxidation states to facilitate the oxidative addition, transmetalation, and reductive elimination steps.[8]
- **Ligand** (e.g., PPh<sub>3</sub> or dppf): The ligand stabilizes the palladium center, influences its reactivity, and can prevent catalyst decomposition. The choice of ligand is often critical for

the success of the reaction, especially with challenging substrates.

- Base (e.g.,  $K_2CO_3$ ,  $CS_2CO_3$ , or  $K_3PO_4$ ): The base is required for the transmetalation step, where it activates the organoboron species, making it more nucleophilic.[17]
- Solvent System (e.g., Toluene/Water or Dioxane/Water): A two-phase solvent system is often used to dissolve both the organic substrates and the inorganic base.

Experimental Workflow:



[Click to download full resolution via product page](#)

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology:

- To a reaction vessel, add the aryl halide (1.0 equivalent), the boronic acid or ester (1.2 equivalents), and the base (e.g.,  $K_2CO_3$ , 2.0 equivalents).
- Add the solvent system (e.g., a 4:1 mixture of toluene and water).
- Degas the mixture by bubbling nitrogen or argon through it for 15-30 minutes.
- Add the palladium catalyst (e.g.,  $Pd(PPh_3)_4$ , 1-5 mol%) under a positive pressure of inert gas.
- Heat the reaction mixture to 80-110 °C and stir for 2-24 hours, monitoring the progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

- Separate the organic layer and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

Troubleshooting:

| Problem                            | Potential Cause                                                                                           | Solution                                                                                       |
|------------------------------------|-----------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------|
| Low or no product formation        | Inactive catalyst.                                                                                        | Use a fresh batch of catalyst or a pre-catalyst that is activated in situ.                     |
| Poor solubility of reagents.       | Screen different solvent systems or use a phase-transfer catalyst like tetrabutylammonium bromide (TBAB). |                                                                                                |
| De-boronation of the boronic acid. | Use a milder base (e.g., $K_3PO_4$ ) or a boronic ester (e.g., pinacol ester) which is more stable.       |                                                                                                |
| Homocoupling of the boronic acid   | Reaction temperature is too high or reaction time is too long.                                            | Reduce the reaction temperature and monitor the reaction closely to stop it upon completion.   |
| Dehalogenation of the aryl halide  | Presence of a hydride source.                                                                             | Use a different base or solvent that is less likely to act as a hydride donor. <sup>[16]</sup> |

## IV. Physicochemical Properties of Common Building Blocks

The physicochemical properties of building blocks have a profound impact on the properties of the final drug candidate.[18] Careful consideration of these properties during the selection process is essential for designing molecules with favorable absorption, distribution, metabolism, and excretion (ADME) profiles.[18]

Table 1: Physicochemical Properties of Representative Amine Building Blocks

| Amine Building Block | Molecular Weight ( g/mol ) | logP  | pKa   | Boiling Point (°C) |
|----------------------|----------------------------|-------|-------|--------------------|
| Aniline              | 93.13                      | 0.90  | 4.63  | 184                |
| Cyclohexylamine      | 99.17                      | 1.49  | 10.66 | 134                |
| Piperidine           | 85.15                      | 0.79  | 11.12 | 106                |
| Morpholine           | 87.12                      | -0.86 | 8.39  | 129                |
| Benzylamine          | 107.15                     | 1.09  | 9.33  | 185                |

(Data sourced from publicly available chemical databases)

Table 2: Physicochemical Properties of Representative Boronic Acid Building Blocks

| Boronic Acid Building Block | Molecular Weight ( g/mol ) | logP  | pKa  | Melting Point (°C) |
|-----------------------------|----------------------------|-------|------|--------------------|
| Phenylboronic acid          | 121.93                     | 0.92  | 8.86 | 216-220            |
| 4-Methylphenylboronic acid  | 135.96                     | 1.41  | 9.00 | 258-262            |
| 4-Methoxyphenylboronic acid | 151.96                     | 1.04  | 9.19 | 204-208            |
| 3-Pyridinylboronic acid     | 122.93                     | -0.58 | 4.05 | >300               |
| 2-Thiopheneboronic acid     | 127.96                     | 0.58  | 7.60 | 138-140            |

(Data sourced from publicly available chemical databases and reference[19])

## V. Case Studies: Building Blocks in Action

The strategic application of building blocks has led to the successful development of numerous life-saving drugs. The following case studies illustrate how these principles are applied in practice.

### Vemurafenib: A Targeted Cancer Therapy

Vemurafenib (Zelboraf®) is a potent inhibitor of the BRAF V600E mutated kinase, a key driver in many cases of metastatic melanoma.[6] Its discovery and development exemplify a

successful fragment-based approach.[6]

#### Retrosynthetic Analysis and Key Building Blocks:

The synthesis of vemurafenib involves the coupling of several key building blocks. A crucial intermediate is N-(3-(5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide.[20] This intermediate itself is constructed from simpler building blocks, highlighting the modular nature of the synthesis. The core structure is assembled through a series of reactions, including amide bond formations and cross-coupling reactions, that bring together the various fragments that contribute to the final drug's high affinity and selectivity for the target kinase.[21]



[Click to download full resolution via product page](#)

Caption: Simplified retrosynthesis of Vemurafenib.

## Sotorasib: Targeting the "Undruggable" KRAS

Sotorasib (Lumakras™) is a first-in-class inhibitor of the KRAS G12C mutant protein, a long-sought-after target in cancer therapy.[22] Its development showcases the power of combining structural biology with innovative synthetic chemistry to tackle challenging targets.

#### Retrosynthetic Analysis and Key Building Blocks:

The synthesis of sotorasib involves the construction of a complex, atropisomeric core structure.[23] Key building blocks include a chiral piperazine derivative and a substituted pyridopyrimidine core.[6] The assembly of these fragments is achieved through a series of carefully optimized reactions, including SNAr reactions to introduce the chiral building blocks to the core scaffold.[6] The final acrylamide "warhead" is installed in a late-stage step, which is crucial for its covalent interaction with the target protein.

## VI. Conclusion

Medicinal chemistry building blocks are indispensable tools in the modern drug discovery armamentarium. A deep understanding of their properties, coupled with a strategic approach to their application, can significantly enhance the efficiency and success rate of drug discovery programs. By leveraging powerful strategies like FBDD and DEL technology, and by mastering key synthetic transformations, researchers can effectively navigate the vast landscape of chemical space to identify and optimize the next generation of therapeutic agents. The continued development of novel and diverse building blocks will undoubtedly fuel future innovations in medicine.[24]

## VII. References

- Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? (2018). ResearchGate. [URL not available]
- How to Troubleshoot Sequencing Preparation Errors (NGS Guide). (n.d.). CD Genomics. [URL not available]
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [URL not available]
- Troubleshooting Guide for NEBNext® Ultra™ II and Ultra DNA Library Prep kits. (n.d.). New England BioLabs. [URL not available]
- Physical and chemical properties of amines [10,39-42]. (n.d.). ResearchGate. [URL not available]
- Fragment-based drug discovery: A graphical review. (2025). PMC. [URL not available]
- Designing Novel Building Blocks Is an Overlooked Strategy to Improve Compound Quality. (2014). PubMed. [URL not available]
- The Critical Role of Intermediates in Vemurafenib Synthesis. (n.d.). [Source not available]
- Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. (2019). Royal Society of Chemistry. [URL not available]

- Privileged Scaffolds for Library Design and Drug Discovery. (n.d.). PMC - NIH. [URL not available]
- Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. (2025). Massachusetts Biotechnology Council. [URL not available]
- Troubleshooting Tips for cDNA Library Preparation in Next-Generation Sequencing. (2023). [Source not available]
- Privileged Scaffolds in Medicinal Chemistry: An Introduction. (n.d.). LASSBIO - UFRJ. [URL not available]
- Rational design, synthesis, and biological evaluation of Pan-Raf inhibitors to overcome resistance. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [URL not available]
- The Suzuki Reaction. (n.d.). Chem 115 Myers. [URL not available]
- Accessing Chemical Building Blocks for Innovative Retrosynthetic Pathways. (n.d.). SYNTHIA® Retrosynthesis Software. [URL not available]
- Table of Physical Properties of Common Organic Nitrogen Compounds. (n.d.). Alfa Chemistry. [URL not available]
- 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. (2010). Wiley-VCH. [URL not available]
- Designing novel building blocks is an overlooked strategy to improve compound quality. (2025). ResearchGate. [URL not available]
- amide coupling help. (n.d.). r/Chempros - Reddit. [URL not available]
- Amines: Naming and Physical Properties. (n.d.). Al-Mustansiriyah University. [URL not available]
- Physical and Chemical Properties of Boronic Acids: Formulation Implications. (n.d.). KU ScholarWorks. [URL not available]

- What are the byproducts in a Suzuki reaction? (2017). Chemistry Stack Exchange. [URL not available]
- Building Blocks of Biotech Success. (2015). Novateur Ventures. [URL not available]
- In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors. (2023). PMC - NIH. [URL not available]
- Fragment-based lead discovery: Challenges and opportunities. (2025). ResearchGate. [URL not available]
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [URL not available]
- DNA-Encoded Libraries vs. Fragment-Based Screening: Pros and Cons. (n.d.). Vipergen. [URL not available]
- Chapter 1: Privileged Scaffolds in Medicinal Chemistry: An Introduction. (2015). The Royal Society of Chemistry. [URL not available]
- Which boronic acids are used most frequently for synthesis of bioactive molecules ? (n.d.). ChemRxiv. [URL not available]
- The Beginners Guide to DNA- encoded Libraries. (n.d.). Squarespace. [URL not available]
- HATU | HATU Coupling: Challenges Associated with the Byproducts | Amide bond formation | Amide bond. (2024). YouTube. [URL not available]
- The Role of Chemical Building Blocks in Advancing Pharmaceutical Research. (2026). [Source not available]
- WO2015075749A1 - Novel processes for the preparation of vemurafenib. (n.d.). Google Patents. [URL not available]
- How To Troubleshoot Your DNA Libraries For 454 Next Generation Sequencing- An Essential Guide. (2008). Bitesize Bio. [URL not available]
- Amines: Versatile Building Blocks in Organic Chemistry and Beyond. (n.d.). Amerigo Scientific. [URL not available]

- An Introduction to Fragment-Based Drug Discovery (FBDD). (2022). Drug Hunter. [URL not available]
- Quick Building Blocks (QBB): An Innovative and Efficient Business Model To Speed Medicinal Chemistry Analog Synthesis. (n.d.). NIH. [URL not available]
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PMC. [URL not available]
- Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. (n.d.). [Source not available]
- Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. [URL not available]
- Sotorasib, First-in-Class KRAS G12C Inhibitor, Hailed as “Triumph of Drug Discovery”. (2020). [Source not available]
- Privileged Structures. (n.d.). OpenOChem Learn. [URL not available]
- Chapter 1: Physicochemical Properties. (2023). The Royal Society of Chemistry. [URL not available]
- Tips and tricks for difficult amide bond formation?. (2021). r/Chempros - Reddit. [URL not available]
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. [URL not available]

### ***Need Custom Synthesis?***

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## Sources

- [1. application.wiley-vch.de](http://1.application.wiley-vch.de) [[application.wiley-vch.de](http://application.wiley-vch.de)]

- [2. Designing novel building blocks is an overlooked strategy to improve compound quality - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [3. nbinno.com \[nbinno.com\]](#)
- [4. researchgate.net \[researchgate.net\]](#)
- [5. Fragment-based drug discovery: A graphical review - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [6. massbio.org \[massbio.org\]](#)
- [7. static1.squarespace.com \[static1.squarespace.com\]](#)
- [8. chem.libretexts.org \[chem.libretexts.org\]](#)
- [9. How to Troubleshoot Sequencing Preparation Errors \(NGS Guide\) - CD Genomics \[cd-genomics.com\]](#)
- [10. neb.com \[neb.com\]](#)
- [11. books.rsc.org \[books.rsc.org\]](#)
- [12. Privileged Structures | OpenOChem Learn \[learn.openochem.org\]](#)
- [13. Privileged Scaffolds for Library Design and Drug Discovery - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [14. mdpi.com \[mdpi.com\]](#)
- [15. researchgate.net \[researchgate.net\]](#)
- [16. Yoneda Labs \[yonedalabs.com\]](#)
- [17. myers.faculty.chemistry.harvard.edu \[myers.faculty.chemistry.harvard.edu\]](#)
- [18. books.rsc.org \[books.rsc.org\]](#)
- [19. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [20. nbinno.com \[nbinno.com\]](#)
- [21. In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [22. mdpi.com \[mdpi.com\]](#)
- [23. Accessing Chemical Building Blocks for Innovative Retrosynthetic Pathways \[synthiaonline.com\]](#)
- [24. researchgate.net \[researchgate.net\]](#)
- To cite this document: BenchChem. [Application Notes and Protocols for Medicinal Chemistry Building Blocks]. BenchChem, [2026]. [Online PDF]. Available at:

[\[https://www.benchchem.com/product/b1522689#application-in-medicinal-chemistry-building-blocks\]](https://www.benchchem.com/product/b1522689#application-in-medicinal-chemistry-building-blocks)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)